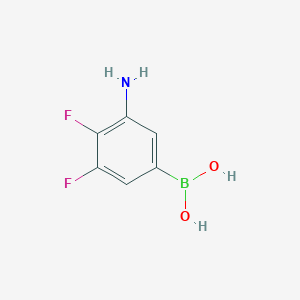
(3-Amino-4,5-Difluorphenyl)boronsäure
Übersicht
Beschreibung
(3-Amino-4,5-difluorophenyl)boronic acid is a useful research compound. Its molecular formula is C6H6BF2NO2 and its molecular weight is 172.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-4,5-difluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-4,5-difluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese organischer Verbindungen
(3-Amino-4,5-Difluorphenyl)boronsäure wird als Baustein bei der Synthese verschiedener organischer Verbindungen verwendet. Sie wird insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt, um substituierte 6-Phenylpurinbasen und -nucleoside herzustellen, die in verschiedenen Zelllinien eine signifikante zytostatische Aktivität gezeigt haben .
Hemmung der Angiogenese
Diese Verbindung ist an der Synthese von Honokiol-Analoga beteiligt, die als Angiogenesehemmer wirken. Angiogenese ist der Prozess, bei dem sich aus bereits bestehenden Gefäßen neue Blutgefäße bilden, und ist ein entscheidender Schritt beim Wachstum von Krebs .
Suzuki-Kreuzkupplungsreaktionen
Sie dient als Reaktant in Suzuki-Kreuzkupplungsreaktionen, um fluorierte Biaryl-Derivate zu erzeugen, wenn sie mit Aryl- und Heteroarylhalogeniden umgesetzt werden. Diese Reaktion ist grundlegend für die Herstellung von Verbindungen für Pharmazeutika und Agrochemikalien .
Synthese von Fluorodiarylmethanolen
Die Verbindung kann mit Aryl-Aldehyden unter Verwendung eines Nickelkatalysators reagieren, um Fluorodiarylmethanole zu synthetisieren, die wichtige Zwischenprodukte für pharmazeutische Wirkstoffe sind .
Sensoranwendungen
Boronsäuren, einschließlich this compound, weisen Wechselwirkungen mit cis-Diolen auf, die in Sensoranwendungen genutzt werden. Sie können verwendet werden, um die Selektivität gegenüber bestimmten Analyten in Sensormolekülen zu verbessern .
Antitumoraktivität
Boronsäuren und ihre Derivate zeigen eine Antitumoraktivität. Sie sind an der Entwicklung neuer Therapeutika beteiligt, die auf Krebszellen abzielen .
Antibakterielle und antivirale Aktivität
Diese Verbindungen zeigen auch antibakterielle und antivirale Aktivitäten, was sie wertvoll für die Forschung nach neuen Antibiotika und antiviralen Medikamenten macht .
Verabreichungssysteme
Schließlich werden Boronsäuren in Verabreichungssystemen eingesetzt, da sie reversible kovalente Bindungen mit Zuckern und anderen Molekülen bilden können, was für die gezielte Medikamentenabgabe von Vorteil sein kann .
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (3-Amino-4,5-difluorophenyl)boronic acid acts as a nucleophile . The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group . In transmetalation, the (3-Amino-4,5-difluorophenyl)boronic acid transfers its organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving (3-Amino-4,5-difluorophenyl)boronic acid . This reaction enables the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The downstream effects include the creation of complex molecules for pharmaceutical applications .
Pharmacokinetics
It’s known that the compound is used as a reagent in chemical reactions rather than being administered as a drug .
Result of Action
The result of the action of (3-Amino-4,5-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals .
Action Environment
The efficacy and stability of (3-Amino-4,5-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions can be influenced by various environmental factors. These include the presence of a palladium catalyst, the pH of the reaction environment, and the temperature . The compound is generally stable and environmentally benign .
Biochemische Analyse
Biochemical Properties
The biochemical properties of (3-Amino-4,5-difluorophenyl)boronic acid are largely defined by its boronic acid group and the presence of fluorine atoms. The boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, a key process in the synthesis of many organic compounds
Cellular Effects
For instance, some boronic acids can inhibit serine proteases, a group of enzymes that play a key role in many biological processes
Molecular Mechanism
The molecular mechanism of action of (3-Amino-4,5-difluorophenyl)boronic acid is likely related to its ability to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid group of (3-Amino-4,5-difluorophenyl)boronic acid can form new carbon-carbon bonds with other organic compounds . This can lead to the synthesis of new organic compounds with potential biological activity.
Temporal Effects in Laboratory Settings
Boronic acids are generally stable under normal conditions but can degrade over time, especially in the presence of moisture .
Subcellular Localization
The localization of boronic acids within cells can be influenced by various factors, including pH and the presence of specific transporters or binding proteins .
Eigenschaften
IUPAC Name |
(3-amino-4,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,11-12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRHAVKMMVFSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660491 | |
| Record name | (3-Amino-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-10-3 | |
| Record name | B-(3-Amino-4,5-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Amino-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


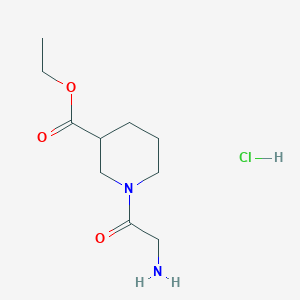
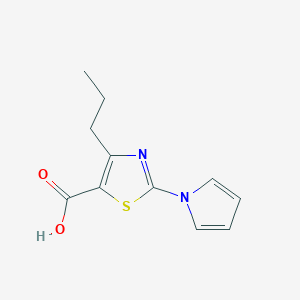
![1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B1522099.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B1522100.png)
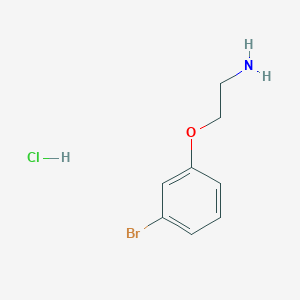



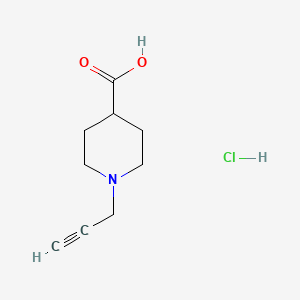
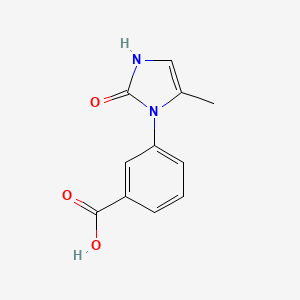
![1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B1522108.png)
![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1522110.png)


